
2-Dimethylamino-7-oxo-7,8-dihydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylamino-7-oxo-7,8-dihydropteridine, commonly known as Methylene Blue, is a heterocyclic aromatic compound with a blue color. It has been used for various purposes, including as a dye, an antidote for cyanide poisoning, and a treatment for methemoglobinemia. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The exact mechanism of action of Methylene Blue is not fully understood. However, it is believed to act as an electron carrier and a mitochondrial respiratory chain inhibitor. It also has antioxidant properties and can scavenge reactive oxygen species, which are implicated in various diseases.
Biochemical and Physiological Effects:
Methylene Blue has various biochemical and physiological effects. It can improve mitochondrial function, enhance oxidative phosphorylation, and increase ATP production. It can also inhibit the activity of nitric oxide synthase, which produces nitric oxide, a signaling molecule involved in various physiological processes. Methylene Blue can also inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
Methylene Blue has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It has a relatively low solubility in water, which can limit its use in aqueous solutions. It can also be toxic at high concentrations, which can affect cell viability and experimental outcomes.
Future Directions
There are several future directions for the research on Methylene Blue. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, the development of Methylene Blue derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of Methylene Blue in combination with other drugs or therapies could lead to synergistic effects and improved clinical outcomes.
Conclusion:
In conclusion, Methylene Blue is a versatile compound with various potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have antioxidant properties and to improve mitochondrial function. While it has several advantages for lab experiments, it also has some limitations. Future research on Methylene Blue could lead to the development of new treatments for various diseases and improve our understanding of its biochemical and physiological effects.
Synthesis Methods
The synthesis of Methylene Blue involves the reaction between N,N-dimethylaniline and 4,5-diaminopyrimidine-2(1H)-one. The reaction proceeds in the presence of an oxidizing agent, such as potassium dichromate or sodium nitrite. The resulting product is then purified by recrystallization to obtain pure Methylene Blue.
Scientific Research Applications
Methylene Blue has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, Methylene Blue has been shown to inhibit the aggregation of amyloid-beta, a protein that forms plaques in the brain and is a hallmark of the disease. In Parkinson's disease, Methylene Blue has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In cancer, Methylene Blue has been shown to induce cancer cell death and inhibit tumor growth.
properties
CAS RN |
6666-03-1 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(dimethylamino)-8H-pteridin-7-one |
InChI |
InChI=1S/C8H9N5O/c1-13(2)8-10-3-5-7(12-8)11-6(14)4-9-5/h3-4H,1-2H3,(H,10,11,12,14) |
InChI Key |
AYLVPWPWEXQCAJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C2C(=N1)NC(=O)C=N2 |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)

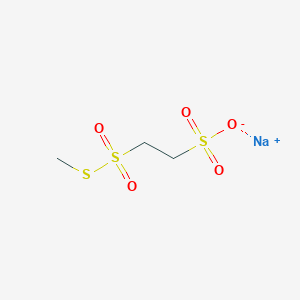
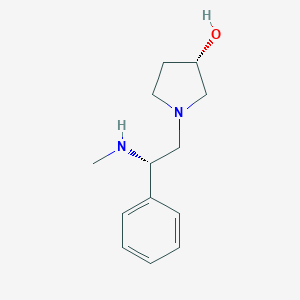
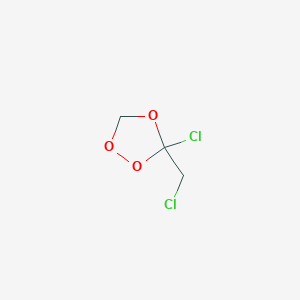
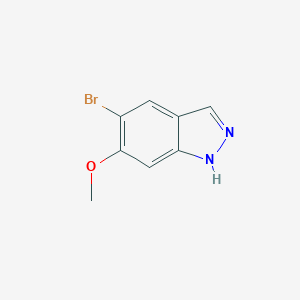



![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
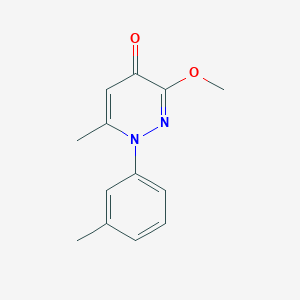
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)

